molecular formula C10H16O3 B1532494 Ethyl 4-cyclobutyl-3-oxobutanoate CAS No. 885280-12-6

Ethyl 4-cyclobutyl-3-oxobutanoate

Cat. No.: B1532494
CAS No.: 885280-12-6
M. Wt: 184.23 g/mol
InChI Key: SEZBAGOHVJZJAK-UHFFFAOYSA-N
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Description

Ethyl 4-cyclobutyl-3-oxobutanoate is an organic compound with the molecular formula C10H16O3 It is a derivative of butanoic acid and features a cyclobutyl group attached to the fourth carbon of the butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-cyclobutyl-3-oxobutanoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of ethyl acetoacetate with cyclobutyl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic enolate ion attacks the electrophilic carbon of the cyclobutyl bromide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters, such as temperature and pressure, ensures high yield and purity of the product. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyclobutyl-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-cyclobutyl-3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-cyclobutyl-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, exerting their effects on biological systems .

Comparison with Similar Compounds

Ethyl 4-cyclobutyl-3-oxobutanoate can be compared with other similar compounds, such as:

    Ethyl acetoacetate: Similar in structure but lacks the cyclobutyl group.

    Ethyl 4-chloro-3-oxobutanoate: Contains a chloro group instead of a cyclobutyl group.

    Ethyl 3-oxobutanoate: Lacks the substituent on the fourth carbon.

The uniqueness of this compound lies in the presence of the cyclobutyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications .

Properties

IUPAC Name

ethyl 4-cyclobutyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-13-10(12)7-9(11)6-8-4-3-5-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZBAGOHVJZJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680011
Record name Ethyl 4-cyclobutyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-12-6
Record name Ethyl 4-cyclobutyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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